molecular formula C24H28N2O2 B12170924 1'-oxo-2'-phenyl-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

1'-oxo-2'-phenyl-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12170924
M. Wt: 376.5 g/mol
InChI Key: QWNKCIOVTYAJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of cyclohexane and isoquinoline rings, which are connected through a spiro linkage

Preparation Methods

The synthesis of 1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of key intermediates followed by their coupling and cyclization under controlled conditions. The choice of reagents, solvents, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures or modify existing ones.

Scientific Research Applications

1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the oxo group and the spirocyclic structure allows the compound to fit into specific binding sites, influencing the function of the target molecules.

Comparison with Similar Compounds

1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1’-oxo-2’-phenyl-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure and the combination of functional groups, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-oxo-2-phenyl-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H28N2O2/c1-17(2)25-22(27)21-19-13-7-8-14-20(19)23(28)26(18-11-5-3-6-12-18)24(21)15-9-4-10-16-24/h3,5-8,11-14,17,21H,4,9-10,15-16H2,1-2H3,(H,25,27)

InChI Key

QWNKCIOVTYAJMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.